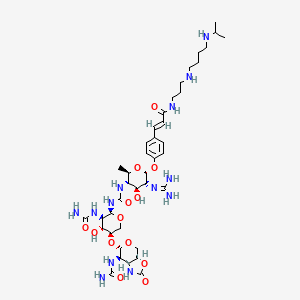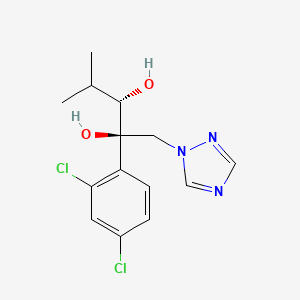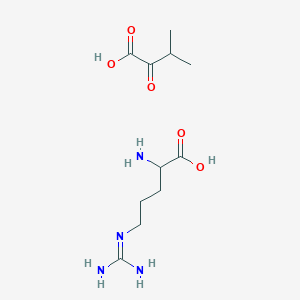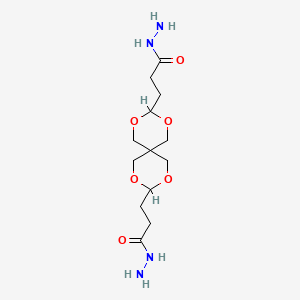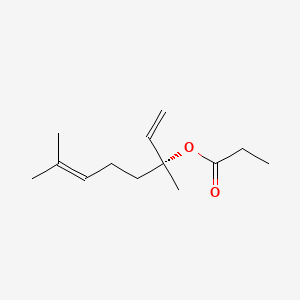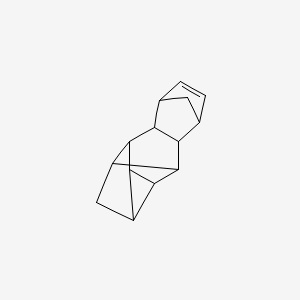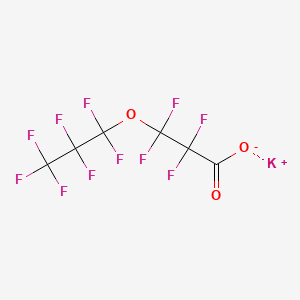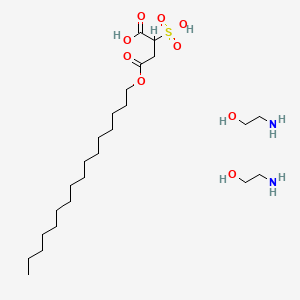
Einecs 300-085-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-aminoethanol (1:2) sulphosuccinate involves the reaction between 2-aminoethanol and sulphosuccinic acid. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{2-aminoethanol} + \text{sulphosuccinic acid} \rightarrow \text{2-aminoethanol (1:2) sulphosuccinate} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through various techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
2-aminoethanol (1:2) sulphosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
2-aminoethanol (1:2) sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 2-aminoethanol (1:2) sulphosuccinate involves its interaction with various molecular targets. The compound can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. It can also interact with enzymes and proteins, stabilizing their structure and enhancing their activity.
相似化合物的比较
Similar Compounds
2-aminoethanol: A simpler form of the compound without the sulphosuccinate group.
Sulphosuccinic acid: The parent acid used in the synthesis of the compound.
Hexadecyl hydrogen sulphosuccinate: A related compound with a similar structure but different functional groups.
Uniqueness
2-aminoethanol (1:2) sulphosuccinate is unique due to its combination of aminoethanol and sulphosuccinate groups, which confer distinct chemical properties. This combination allows it to function effectively as a surfactant and stabilizing agent, making it valuable in various applications.
属性
CAS 编号 |
93920-01-5 |
|---|---|
分子式 |
C24H52N2O9S |
分子量 |
544.7 g/mol |
IUPAC 名称 |
2-aminoethanol;4-hexadecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C20H38O7S.2C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*3-1-2-4/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*4H,1-3H2 |
InChI 键 |
ZQPSZEIBOCJYMA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


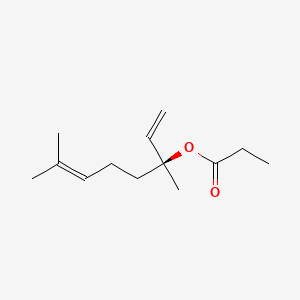
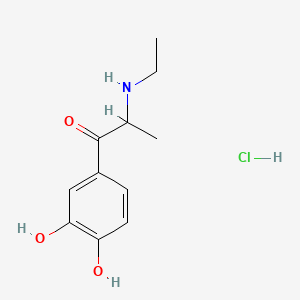

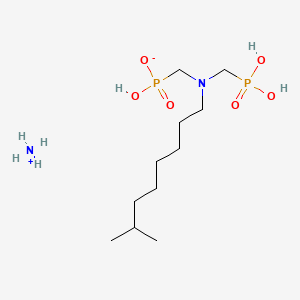
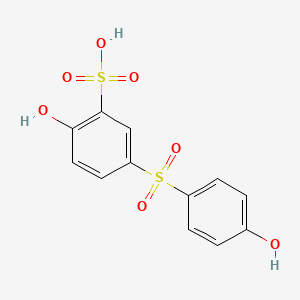
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
